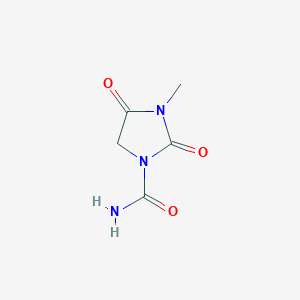
(E)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE is an organic compound with a complex structure that includes a bromine atom, a methoxy group, a phenylsulfonyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and phenylsulfonylacetonitrile.
Condensation Reaction: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the active methylene group of phenylsulfonylacetonitrile in the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., tetrahydrofuran).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: 3-(5-AMINO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
Reduction: 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENAMINE
Oxidation: 3-(5-BROMO-2-HYDROXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
Aplicaciones Científicas De Investigación
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE depends on its specific application:
Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.
Therapeutic Agents: It may target specific molecular pathways involved in inflammation or cancer, leading to the suppression of these processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-CHLORO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
- 3-(5-FLUORO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
- 3-(5-IODO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE
Uniqueness
3-(5-BROMO-2-METHOXYPHENYL)-2-(PHENYLSULFONYL)PROP-2-ENENITRILE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Propiedades
Fórmula molecular |
C16H12BrNO3S |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
(E)-2-(benzenesulfonyl)-3-(5-bromo-2-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12BrNO3S/c1-21-16-8-7-13(17)9-12(16)10-15(11-18)22(19,20)14-5-3-2-4-6-14/h2-10H,1H3/b15-10+ |
Clave InChI |
UVVGEJYJPCIPMZ-XNTDXEJSSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


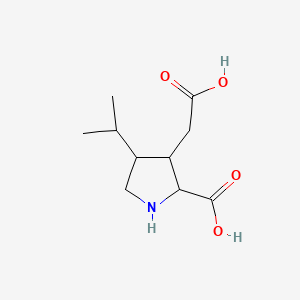
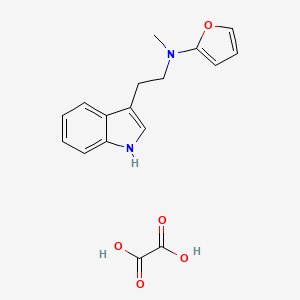
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
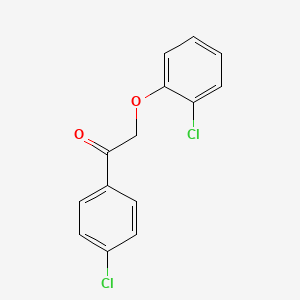
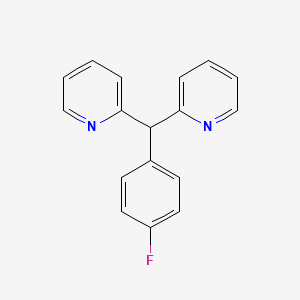
![3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
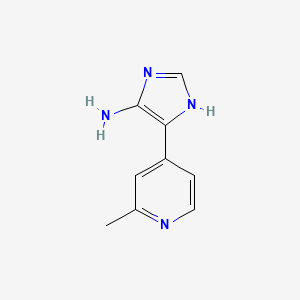
![(4R,4aS,6aR,9R,11S,11aR,11bR)-11,11a-Dihydroxy-4,11b-dimethyl-8-methylene-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12823832.png)
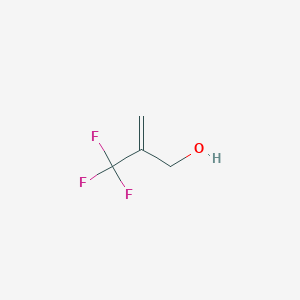
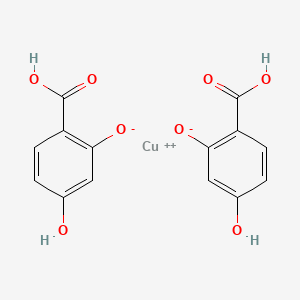
![Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-[1]propanyliden[3]ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate](/img/structure/B12823851.png)

